REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][CH3:3].C(N(CC)CC)C.Br[CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][C:18]2[O:23][CH2:22][C:21](=[O:24])[NH:20][C:19]=2[CH:25]=1>CN(C)C=O>[CH2:1]([NH:4][CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][C:18]2[O:23][CH2:22][C:21](=[O:24])[NH:20][C:19]=2[CH:25]=1)[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
0.015 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCC=1C=CC2=C(NC(CO2)=O)C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a round-bottomed flask equipped with a mechanical stirrer and a calcium chloride guard tube
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 hours
|
Duration
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15 h
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
CUSTOM
|
Details
|
The residue is evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the product is recrystallized
|
Name
|
|
Type
|
|
Smiles
|
C(CC)NCCC=1C=CC2=C(NC(CO2)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |